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Compound of Interest

Cat. No.: Tenivastatin

B1682744

Introduction

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for atherosclerotic ci

Tenivastatin, the active hydroxy acid form of simvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[7][8]

Mechanism of Action: Tenivastatin

Tenivastatin competitively inhibits HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate. This inhibition is the primary mechanisn

Experimental Protocols

The following protocols outline the induction of dyslipidemia in zebrafish larvae, treatment with tenivastatin (administered as simvastatin), and subse

Protocol 1: Induction of Dyslipidemia with a High-Cholesterol Diet (HCD)

This protocol describes how to prepare a high-cholesterol diet and induce hypercholesterolemia in zebrafish larvae.[15][16]

Materials:

- Standard zebrafish larval feed (e.g., GEMMA Micro)
- · Cholesterol powder (Sigma-Aldrich)
- · Diethyl ether or ethanol
- 5-day post-fertilization (dpf) wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish larvae



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· Beakers, magnetic stirrer, fume hood

Procedure:

- · Diet Preparation:
 - o In a fume hood, weigh out the desired amount of standard larval feed.
 - o To prepare a 4% (w/w) HCD, dissolve 40 mg of cholesterol powder per 960 mg of standard feed.
 - o Dissolve the cholesterol in a minimal volume of diethyl ether or ethanol (e.g., 2 mL per gram of food).[15][16]
 - Add the cholesterol solution to the powdered fish feed and mix thoroughly to form a slurry.
 - o Spread the slurry thinly on a glass plate and allow the solvent to evaporate completely in the fume hood (or in a 60°C water bath for diethyl ether
 - o Prepare a control diet using the same procedure but without adding cholesterol.
 - Grind the dried diet into a fine powder and store it at -20°C.
- Induction of Dyslipidemia:
 - o At 5 dpf, transfer zebrafish larvae into 1L tanks at a density of approximately 50-60 larvae per 300 mL of E3 medium.
 - Begin feeding the larvae with either the control diet or the 4% HCD.
 - Feed the larvae twice daily with a small amount of the powdered diet (e.g., 20 mg per tank per day) for a duration of 5 to 14 days.[15][17] Ensure
 - By 10 dpf (after 5 days of feeding), larvae on the HCD will typically exhibit a dyslipidemic phenotype suitable for drug screening.[17]



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Protocol 2: Tenivastatin (Simvastatin) Administration

Simvastatin is administered in the feed, as direct addition to the water has been shown to be toxic to larvae. [6][18] Simvastatin is the inactive lactone

Materials:

- · Simvastatin powder (Sigma-Aldrich)
- Prepared 4% HCD and control diet powders
- Ethanol
- · HCD-fed and control-fed zebrafish larvae

Procedure:

- · Drug-Diet Preparation:
 - Prepare a stock solution of simvastatin in ethanol.
 - To achieve a final concentration of, for example, 50 µg simvastatin per gram of food, add the appropriate volume of the simvastatin stock solution
 - Mix thoroughly and allow the ethanol to fully evaporate in a fume hood.
 - o Prepare a vehicle-control diet by adding an equivalent volume of ethanol without the drug.
- Treatment:
 - Separate the HCD-fed larvae into different treatment groups: HCD + Vehicle and HCD + Simvastatin (at various doses). Include a control diet gro
 - $\circ~$ From 8 dpf to 14 dpf, feed the larvae with their respective drug-infused or vehicle-control diets twice daily.
 - $\circ~$ Perform analyses at the end of the treatment period (e.g., 14 dpf).

Protocol 3: Quantification of Total Cholesterol and Triglycerides

Materials:

- Zebrafish larvae from treatment groups
- Phosphate-buffered saline (PBS)
- Homogenizer or sonicator
- Total Cholesterol and Triglyceride Assay Kits (e.g., from Cayman Chemical or similar)
- Microplate reader

Procedure:

- At the end of the treatment period, collect 15-20 larvae per sample group.[18]
- Wash the larvae three times with clean E3 medium or PBS.
- Homogenize the pooled larvae in an appropriate lysis buffer provided by the assay kit.
- · Centrifuge the homogenate to pellet debris and collect the supernatant.
- Determine the total protein concentration of the supernatant using a BCA or Bradford assay for normalization.[18]



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- Use the supernatant to measure total cholesterol and triglyceride levels according to the manufacturer's instructions for the chosen colorimetric or f
- Express results as μg of cholesterol or triglycerides per mg of total protein.[18]

Protocol 4: In Vivo Imaging of Vascular Lipid Accumulation

This protocol uses Nile Red staining to visualize neutral lipid deposits within the vasculature of live zebrafish larvae.

Materials:

- Nile Red stain (stock solution in acetone or DMSO)
- Live larvae from treatment groups
- · Tricaine (MS-222) for anesthesia
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

Procedure:

- Prepare a working solution of Nile Red in E3 medium (e.g., 10 ng/mL).
- · Anesthetize the larvae using tricaine.
- Incubate the anesthetized larvae in the Nile Red working solution for 15-30 minutes in the dark.
- Wash the larvae 2-3 times with fresh E3 medium to remove excess stain.
- Mount the larvae on a glass slide with a coverslip.
- Image the vasculature, particularly in the trunk and tail region, using a fluorescence microscope.
- · Quantify the fluorescent signal intensity or the area of lipid accumulation within the vessels using image analysis software (e.g., ImageJ/Fiji).

Data Presentation

The following tables present representative quantitative data based on expected outcomes from the described experiments.

Table 1: Effect of Tenivastatin on Biochemical Markers in HCD-Fed Zebrafish Larvae

Treatment Group
Control Diet + Vehicle
HCD + Vehicle
HCD + Tenivastatin (10 μg/g)
HCD + Tenivastatin (50 μg/g)
Data are presented as mean ± SEM. *p < 0.01 vs. Control Diet. **p < 0.05 vs. HCD + Vehicle.

Table 2: Effect of Tenivastatin on Gene Expression in HCD-Fed Zebrafish Larvae



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Treatment Group
 Control Diet + Vehicle
 HCD + Vehicle
 HCD + Tenivastatin (50 μg/g)
 Data are presented as mean fold change ± SEM relative to the Control Diet group. *p < 0.05 vs. Control Diet. **p < 0.01 vs. HCD + Vehicle.
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HMGCR_Inhibition -> Outcome [label=" Leads to"];
}
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Conclusion

The HCD-fed zebrafish larva is a robust and scalable in vivo model for studying dyslipidemia and screening po-

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